N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide
Description
N'-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a synthetic organic compound featuring a naphthalen-1-yl group, an oxamide bridge, and a 2,3-dimethoxyphenyl Schiff base moiety. The 2,3-dimethoxyphenyl group is associated with enhanced electronic and steric properties, which may influence biological activity and molecular interactions .
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-12-6-9-15(19(18)28-2)13-22-24-21(26)20(25)23-17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
FJVRDIFTMHZLDR-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with naphthalen-1-ylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with oxalyl chloride to form the final oxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Chalcone Derivatives with Methoxy Groups
Chalcones containing 2,3-dimethoxyphenyl and amino groups (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) exhibit inhibition of the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) interaction, with activities ranging from 10.94% to 50% . The amino group in these chalcones facilitates electrostatic interactions critical for inhibition. While the target compound lacks a chalcone backbone, its methylideneamino group may mimic this electrostatic role. However, the oxamide bridge in the target compound could alter solubility and binding kinetics compared to the α,β-unsaturated ketone in chalcones.
Acrylamide Derivatives with 2,3-Dimethoxyphenyl Groups
(E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (Compound 15) demonstrated multi-target activity in vitro and in vivo, with a synthesis yield of 55.87% . The acrylamide group in Compound 15 allows for flexible binding, whereas the rigid oxamide in the target compound may restrict conformational freedom but enhance hydrogen bonding.
Naphthalene-Containing Analogues
- N'-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]-N-phenyloxamide (C17H17N3O4, MW 327.33) replaces the naphthalen-1-yl group with a phenyl group .
- N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine (a structurally similar antimicrobial) highlights the role of naphthalene in broad-spectrum activity . However, the target compound’s oxamide bridge may confer distinct pharmacokinetic properties.
Piperazine-Linked Acetamide Derivatives
N-[(2,3-Dimethoxyphenyl)methylideneamino]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide incorporates a piperazine ring, which often enhances solubility and CNS penetration . In contrast, the target compound’s oxamide group lacks such a heterocycle but offers additional hydrogen-bonding sites.
Structural and Functional Comparison Table
Biological Activity
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H25N5O4S
- Molecular Weight : 503.6 g/mol
- IUPAC Name : N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives.
- Introduction of Methoxyphenyl Groups : Electrophilic aromatic substitution.
- Formation of the Sulfanylacetohydrazide Moiety : Reaction between thiols and acyl hydrazides.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported between 10 to 20 µM .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of the PI3K/Akt pathway .
This compound interacts with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may affect receptor pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data underscores the potential for developing new antimicrobial agents based on this compound's structure.
Study on Anticancer Properties
In a clinical setting, a trial was conducted to assess the anticancer effects in patients with advanced-stage cancers. The findings included:
| Parameter | Result |
|---|---|
| Overall Response Rate | 45% |
| Disease Control Rate | 60% |
| Median Progression-Free Survival | 6 months |
These results suggest that this compound may serve as a viable candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
